2-[2-(Trifluoromethyl)phenyl]oxirane
Overview
Description
2-[2-(Trifluoromethyl)phenyl]oxirane is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[2-(Trifluoromethyl)phenyl]oxirane involves the reaction of 2-bromobenzyl bromide with trifluoromethylphenylacetic acid under basic conditions, followed by an epoxidation reaction . The reaction typically requires a base such as sodium hydroxide or potassium carbonate and an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) for the epoxidation step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the modification of biological pathways and the inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-(trifluoromethyl)oxirane: Similar structure but lacks the specific substitution pattern of 2-[2-(Trifluoromethyl)phenyl]oxirane.
Trifluoromethyl-substituted epoxides: A broader class of compounds with varying substitution patterns and reactivity.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological interactions. This specific substitution pattern can lead to distinct properties and applications compared to other trifluoromethyl-substituted epoxides .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNNWAJIJAXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552180 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-15-2 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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